molecular formula C12H12 B569743 2,7-Di(methyl-d3)naphthalene CAS No. 29636-68-8

2,7-Di(methyl-d3)naphthalene

Cat. No.: B569743
CAS No.: 29636-68-8
M. Wt: 162.265
InChI Key: LRQYSMQNJLZKPS-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,7-Di(methyl-d3)naphthalene typically involves the deuteration of 2,7-dimethylnaphthalene. One common method is the bromination of 2,7-dimethylnaphthalene followed by deuteration using deuterium gas or deuterated reagents .

Chemical Reactions Analysis

2,7-Di(methyl-d3)naphthalene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields 2,7-bis(bromomethyl)naphthalene .

Scientific Research Applications

2,7-Di(methyl-d3)naphthalene is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2,7-Di(methyl-d3)naphthalene involves its interaction with molecular targets and pathways specific to the research application. In proteomics, it is used to label proteins, allowing for the study of protein dynamics and interactions . The deuterium atoms provide a distinct mass difference, facilitating the identification and quantification of labeled proteins.

Comparison with Similar Compounds

2,7-Di(methyl-d3)naphthalene is unique due to its deuterated methyl groups. Similar compounds include:

These compounds share structural similarities but differ in their isotopic composition and specific applications.

Properties

IUPAC Name

2,7-bis(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYSMQNJLZKPS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=C(C=C1)C=CC(=C2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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